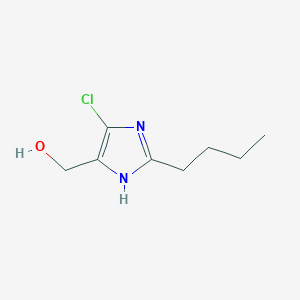

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol

Description

Properties

IUPAC Name |

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h12H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSZKDOOHOBZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370867 | |

| Record name | (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79047-41-9 | |

| Record name | 2-Butyl-5-chloro-1H-imidazole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79047-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Butyl-4-chloro-1H-imidazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-butyl-4-chloro-1H-imidazol-5-yl)methanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol. The content is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Properties

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the angiotensin II receptor antagonist, Losartan.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 2-Butyl-4-chloro-5-(hydroxymethyl)imidazole, Losartan Impurity A | ChemicalBook, PharmaCompass |

| CAS Registry Number | 79047-41-9 | [3] |

| Molecular Formula | C₈H₁₃ClN₂O | [3] |

| Molecular Weight | 188.65 g/mol | [3] |

| Appearance | White Crystalline Solid | [4][5] |

| Melting Point | 147-151 °C | ChemicalBook |

| Boiling Point | 407.7±30.0 °C (Predicted) | ChemicalBook |

| Solubility | Slightly soluble in Acetone, DMSO, and Methanol | ChemicalBook |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of its corresponding aldehyde, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.

Experimental Protocol: Reduction of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Ice water

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde in methanol or THF. Cool the solution to 0-5 °C using an ice bath.

-

Reduction: While stirring, add sodium borohydride portion-wise to the cooled solution. After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours.

-

Workup: Quench the reaction by slowly adding ice water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Purification: The crude product can be purified by recrystallization to yield this compound.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Biological Significance and Signaling Pathway

This compound is a key precursor in the synthesis of Losartan, an angiotensin II receptor blocker (ARB).[1] ARBs are a class of drugs used to treat hypertension (high blood pressure) and heart failure. They exert their effect by blocking the action of angiotensin II, a potent vasoconstrictor, on the AT₁ receptor. This leads to vasodilation and a reduction in blood pressure.

The signaling pathway involved is the Renin-Angiotensin System (RAS). The diagram below illustrates the classical RAS pathway and the point of intervention by Losartan.

Spectral Data

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its integral role in the synthesis of the widely used antihypertensive drug, Losartan. Its chemical properties are well-defined, and its synthesis is achievable through the reduction of the corresponding aldehyde. Understanding the chemical characteristics and synthetic pathways of this intermediate is crucial for the development and optimization of manufacturing processes for Losartan and other related pharmaceutical agents that target the Renin-Angiotensin System. Further research to fully characterize its spectral properties would be beneficial to the scientific community.

References

- 1. This compound|CAS 79047-41-9 [benchchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. | Advent [adventchembio.com]

- 4. (2-BUTYL-5-CHLORO-1H-IMIDAZOL-4-YL)METHANOL | 79047-41-9 [chemicalbook.com]

- 5. (2-BUTYL-5-CHLORO-1H-IMIDAZOL-4-YL)METHANOL CAS#: 79047-41-9 [m.chemicalbook.com]

- 6. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-butyl-4-chloro-1H-imidazol-5-yl)methanol

CAS Number: 79047-41-9

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol, a key chemical intermediate in the synthesis of the angiotensin II receptor blocker (ARB), Losartan.[1][2] This document details the physicochemical properties, synthesis methodologies, and its crucial role in the manufacturing of this widely prescribed antihypertensive drug. Experimental protocols for its synthesis are provided, along with a discussion of its significance as a process-related impurity, designated as Losartan Impurity A.[3][4] Furthermore, this guide elucidates the mechanism of action of Losartan by detailing the angiotensin II signaling pathway, providing context for the importance of its synthetic precursors.

Chemical and Physical Properties

This compound is a white crystalline solid.[3] Its core structure is a substituted imidazole ring, which is a common motif in many pharmaceuticals. The compound's physical and chemical characteristics are summarized in the tables below.

Table 1: General Properties

| Property | Value | Reference(s) |

| CAS Number | 79047-41-9 | [3][5][6] |

| Molecular Formula | C₈H₁₃ClN₂O | [5][6] |

| Molecular Weight | 188.65 g/mol | [6] |

| IUPAC Name | This compound | [] |

| Appearance | White Crystalline Solid | [3] |

| Melting Point | 147-151 °C | [3][8] |

Table 2: Spectral Data

| Technique | Data | Reference(s) |

| ¹H NMR | A singlet signal was observed at 4.29 δ ppm with two proton integration. | [4] |

| InChI Key | DXSZKDOOHOBZMT-UHFFFAOYSA-N | [5] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the reduction of its corresponding aldehyde, 2-butyl-4-chloro-5-formylimidazole (CAS: 83857-96-9). Two common methods for this reduction are sodium borohydride reduction and catalytic hydrogenation.

Experimental Protocol 1: Sodium Borohydride Reduction

This method is widely used due to its mild reaction conditions and high selectivity.

Materials:

-

2-butyl-4-chloro-5-formylimidazole

-

Methanol or Tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

Ice water

-

Ethyl acetate

-

Deionized water

Procedure:

-

Reaction Setup: Dissolve 2-butyl-4-chloro-5-formylimidazole in methanol or THF in a reaction vessel equipped with a stirrer. Cool the solution to 0-5°C using an ice bath.

-

Reduction: Slowly add sodium borohydride to the solution in portions, maintaining the temperature between 0-5°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Workup: Quench the reaction by slowly adding ice water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic extracts and wash with deionized water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Table 3: Comparison of Synthesis Methods

| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |

| Reaction Time | 4-6 hours | 8-10 hours |

| Typical Yield | >85% | Not specified |

| Purity (HPLC) | >95% | >99% |

Experimental Protocol 2: Catalytic Hydrogenation

This method offers an alternative route with high purity of the final product.

Materials:

-

2-butyl-4-chloro-5-formylimidazole

-

Methanol

-

Triethylamine

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Deionized water

-

Dichloromethane

-

Hexane

-

Sodium carbonate solution

-

Sodium sulfate

Procedure:

-

Reaction Setup: In an autoclave, combine 2-butyl-4-chloro-5-formylimidazole, methanol, and triethylamine. Add 10% palladium on carbon as the catalyst.[9]

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to 4-5 kg/cm ² and maintain the temperature at 20-25°C for 8-10 hours.[9] Monitor the reaction progress using thin-layer chromatography.

-

Isolation: After the reaction is complete, vent the autoclave and filter the reaction mixture to remove the catalyst. Remove the solvent under reduced pressure.

-

Workup: Add deionized water to the residue and adjust the pH to 1.2 with diluted hydrochloric acid. Then, readjust the pH to 6.8-7.5 using a sodium carbonate solution.[9]

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. Dry the combined organic layers with sodium sulfate, filter, and evaporate to dryness. Add hexane to the residue at 45°C, then cool to 10-15°C to induce crystallization.[9] Filter the solid product, wash with chilled hexane, and dry under vacuum.[9]

Role in Losartan Synthesis and as an Impurity

This compound is a pivotal intermediate in the synthesis of Losartan.[1][2] The synthesis of Losartan often involves the coupling of this imidazole derivative with a substituted biphenyl moiety.

The subsequent step in Losartan synthesis involves the alkylation of the imidazole nitrogen with a protected tetrazolyl-biphenyl-methyl group, followed by deprotection to yield Losartan.

Due to its role as a precursor, this compound can be present as a process-related impurity in the final Losartan drug product. It is designated as "Losartan Impurity A" in pharmacopeial monographs.[3][4] Rigorous analytical monitoring is essential to ensure that the levels of this and other impurities are within acceptable limits.

Mechanism of Action of Losartan and the Angiotensin II Signaling Pathway

To appreciate the significance of this compound as a building block for Losartan, it is essential to understand the pharmacological target of Losartan. Losartan is an angiotensin II receptor blocker (ARB) that selectively antagonizes the angiotensin II type 1 (AT₁) receptor.[10] Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation.

The binding of angiotensin II to the AT₁ receptor initiates a cascade of intracellular signaling events, leading to vasoconstriction, aldosterone release, and cellular growth and proliferation.[11][12][13] Losartan competitively inhibits the binding of angiotensin II to the AT₁ receptor, thereby blocking these effects and leading to vasodilation and a reduction in blood pressure.

Conclusion

This compound is a compound of significant interest to researchers and professionals in drug development, primarily due to its indispensable role as a precursor in the synthesis of Losartan. A thorough understanding of its synthesis, properties, and its relationship to the final active pharmaceutical ingredient is crucial for the efficient and safe production of this important antihypertensive medication. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for those working in the field of pharmaceutical synthesis and analysis.

References

- 1. moodle2.units.it [moodle2.units.it]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. (2-BUTYL-5-CHLORO-1H-IMIDAZOL-4-YL)METHANOL | 79047-41-9 [chemicalbook.com]

- 4. tsijournals.com [tsijournals.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. | Advent [adventchembio.com]

- 8. (2-BUTYL-5-CHLORO-1H-IMIDAZOL-4-YL)METHANOL | CAS: 79047-41-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]

- 10. (2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)methanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-butyl-4-chloro-1H-imidazol-5-yl)methanol

A Core Intermediate in Angiotensin II Receptor Blocker Synthesis

Introduction

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol is a heterocyclic organic compound featuring a substituted imidazole core. It is primarily recognized as a critical intermediate in the synthesis of angiotensin II receptor blockers (ARBs), most notably Losartan, a widely prescribed medication for hypertension.[1] This compound is also identified as Losartan Impurity A, a process-related byproduct in the manufacturing of Losartan.[2][3] Its molecular structure consists of an imidazole ring substituted with a butyl group at the 2-position, a chlorine atom at the 4-position, and a hydroxymethyl group at the 5-position. The inherent structure of this molecule, particularly its imidazole core, provides the necessary scaffold for binding to the angiotensin II type 1 (AT1) receptor.[4] This technical guide provides a comprehensive overview of its molecular structure, synthesis, and its pivotal role in pharmaceutical development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below, providing essential data for researchers and drug development professionals.

| Property | Value | References |

| CAS Number | 79047-41-9 | [4][5] |

| Molecular Formula | C₈H₁₃ClN₂O | [5] |

| Molecular Weight | 188.65 g/mol | [5] |

| IUPAC Name | This compound | [6] |

| Synonyms | 2-Butyl-4-chloro-5-(hydroxymethyl)imidazole, 2-Butyl-4-chloro-5-hydroxymethyl-1H-imidazole, Losartan Impurity 1, Losartan EP Impurity A | [7] |

| Appearance | White Crystalline Solid | [2][3] |

| Melting Point | 147-151 °C | [2][8] |

| Solubility | Soluble in Methanol, DMSO | [9] |

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-butyl-4-chloro-5-formylimidazole. This transformation can be efficiently achieved using reducing agents such as sodium borohydride or through catalytic hydrogenation.

Synthetic Pathway

The chemical transformation is illustrated in the diagram below:

Quantitative Analysis of Synthesis Methods

The following table summarizes the quantitative data associated with the common synthetic methods for producing this compound.

| Parameter | Sodium Borohydride (NaBH₄) Reduction | Catalytic Hydrogenation |

| Reaction Time | 4–6 hours | 8–10 hours |

| Typical Yield | 85–90% | Information not readily available |

| Purity (by HPLC) | >95% | Information not readily available |

| Key Advantages | Mild reaction conditions, high selectivity | Avoids the use of metal hydrides |

Data compiled from publicly available chemical synthesis literature.

Experimental Protocols

Sodium Borohydride Reduction of 2-butyl-4-chloro-5-formylimidazole

This protocol details the steps for the synthesis of this compound via the reduction of its aldehyde precursor using sodium borohydride.[4]

Materials:

-

2-butyl-4-chloro-5-formylimidazole

-

Methanol or Tetrahydrofuran (THF)

-

Sodium Borohydride (NaBH₄)

-

Ice water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-butyl-4-chloro-5-formylimidazole in methanol or THF at a temperature of 0–5°C.

-

Reduction: While maintaining the temperature, add sodium borohydride (NaBH₄) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to stir for 4–6 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion of the reaction, quench the reaction by slowly adding ice water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Recrystallization: Further purify the product by recrystallization to obtain this compound as a white crystalline solid.

Experimental Workflow Diagram

The following diagram outlines the key stages in the synthesis and purification of this compound.

Biological Significance and Role in Drug Development

The primary significance of this compound lies in its role as a key building block in the synthesis of Losartan.[1] Losartan is an angiotensin II receptor antagonist that exerts its antihypertensive effects by selectively blocking the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II. The imidazole-methanol moiety of the title compound forms a core part of the final Losartan molecule.

Due to its role as a precursor, this compound is also a known process-related impurity in the production of Losartan, designated as Losartan EP Impurity A.[2][3] As such, its synthesis and characterization are important for quality control and regulatory filings in the pharmaceutical industry.

While the biological activity of this compound itself is not extensively documented, derivatives of this compound have been synthesized and investigated for their potential as angiotensin-converting enzyme (ACE) inhibitors.[10][11] However, there is currently a lack of publicly available data on specific biological signaling pathways that are directly modulated by this compound. Its primary role remains that of a synthetic intermediate.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, particularly in the synthesis of antihypertensive drugs like Losartan. Its well-defined synthesis and chemical properties make it a valuable intermediate. While its direct biological activity is not a primary area of research, its structural contribution to the pharmacological effects of Losartan underscores its importance in drug development. This guide provides a foundational understanding of its chemistry, synthesis, and role in the creation of vital medications.

References

- 1. This compound|CAS 79047-41-9 [benchchem.com]

- 2. (2-BUTYL-5-CHLORO-1H-IMIDAZOL-4-YL)METHANOL | 79047-41-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound|CAS 79047-41-9 [benchchem.com]

- 5. | Advent [adventchembio.com]

- 6. (2-Butyl-5-chloro-1H-imidazol-4-yl)methanol | 79047-41-9 [sigmaaldrich.com]

- 7. CAS 79047-41-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. (2-BUTYL-5-CHLORO-1H-IMIDAZOL-4-YL)METHANOL | CAS: 79047-41-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. allmpus.com [allmpus.com]

- 10. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key pharmaceutical intermediate, (2-butyl-4-chloro-1H-imidazol-5-yl)methanol. This compound is a critical building block in the synthesis of angiotensin II receptor blockers, most notably Losartan.[1] A thorough understanding of its spectroscopic characteristics is essential for quality control, reaction monitoring, and impurity profiling in drug development and manufacturing.

This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental methodologies for acquiring such data, and a logical workflow for the spectroscopic analysis of this compound.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 79047-41-9[2]

-

Molecular Formula: C₈H₁₃ClN₂O[2]

-

Appearance: White Crystalline Solid[3]

-

Melting Point: 147-151 °C[4]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. The data for NMR and IR are based on closely related N-substituted derivatives and foundational imidazole compounds, providing expected values for the core structure.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0-13.0 | br s | 1H | Imidazole N-H |

| ~4.50 - 4.60 | s | 2H | -CH₂OH |

| ~2.60 - 2.70 | t | 2H | -CH₂- (adjacent to imidazole) |

| ~1.55 - 1.70 | m | 2H | -CH₂- |

| ~1.30 - 1.45 | m | 2H | -CH₂- |

| ~0.90 | t | 3H | -CH₃ |

Data are predicted based on analogous structures and fundamental principles of NMR spectroscopy. The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C2 (Imidazole ring) |

| ~147 | C4 (Imidazole ring) |

| ~123 | C5 (Imidazole ring) |

| ~55 | -CH₂OH |

| ~29 | -CH₂- (adjacent to imidazole) |

| ~26 | -CH₂- |

| ~22 | -CH₂- |

| ~14 | -CH₃ |

Data are predicted based on analogous structures found in the literature.[5] Actual values may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Broad | O-H stretch (alcohol), N-H stretch (imidazole) |

| ~2955 | Medium-Strong | Aliphatic C-H stretch (asymmetric) |

| ~2870 | Medium-Strong | Aliphatic C-H stretch (symmetric) |

| ~1670 | Medium | C=N stretch (imidazole ring) |

| ~1590 | Medium | C=C stretch (imidazole ring) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~790 | Medium-Strong | C-Cl stretch |

Data are based on characteristic absorption frequencies for the functional groups present in the molecule and data from similar compounds.[5]

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

| m/z | Ion |

| 188.07 | [M]⁺ (for ³⁵Cl) |

| 190.07 | [M]⁺ (for ³⁷Cl, ~32% of M⁺) |

| 189.08 | [M+H]⁺ (for ³⁵Cl) |

| 191.08 | [M+H]⁺ (for ³⁷Cl, ~32% of [M+H]⁺) |

The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as the N-H and O-H proton signals are solvent-dependent. DMSO-d₆ is often preferred for its ability to clearly resolve exchangeable protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

This experiment requires a larger number of scans (often several thousand) due to the low natural abundance of the ¹³C isotope.

-

Typical parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.[6]

-

Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[6]

-

Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.[6][7]

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film into the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

-

Instrumentation: Employ a mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[8] A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.[9]

-

Ionization Mode: The analysis can be performed in either positive or negative ion mode. Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Data Acquisition:

-

Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion (e.g., m/z 189.08) and inducing fragmentation to observe characteristic product ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern. Use the accurate mass measurement to confirm the elemental composition.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Caption: Relationship between molecular structure and expected spectroscopic signals.

References

- 1. This compound|CAS 79047-41-9 [benchchem.com]

- 2. | Advent [adventchembio.com]

- 3. (2-BUTYL-5-CHLORO-1H-IMIDAZOL-4-YL)METHANOL | 79047-41-9 [chemicalbook.com]

- 4. (2-BUTYL-5-CHLORO-1H-IMIDAZOL-4-YL)METHANOL | CAS: 79047-41-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Intermediate: A Technical Guide to (2-butyl-4-chloro-1H-imidazol-5-yl)methanol

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol, a heterocyclic organic compound, holds a significant position in medicinal chemistry, primarily as a critical precursor in the synthesis of the widely prescribed antihypertensive drug, Losartan.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and chemical properties of this pivotal intermediate. Detailed experimental protocols for its synthesis are presented, alongside a summary of its role in the development of angiotensin II receptor blockers (ARBs). Furthermore, this paper elucidates the broader context of its mechanism of action through the lens of the Renin-Angiotensin System (RAS), the target of Losartan.

Introduction and Historical Context

The development of non-peptide angiotensin II receptor antagonists marked a significant advancement in the management of hypertension.[2][3] Within this context, the synthesis of Losartan, the first of its class, necessitated the development of a robust synthetic route for its core imidazole structure. This compound emerged as a key building block in this endeavor.[1][4] Its discovery and history are intrinsically linked to the efforts to create orally active antagonists of the angiotensin II type 1 (AT1) receptor, which plays a crucial role in blood pressure regulation.[1] While not a therapeutic agent itself, its efficient synthesis is paramount for the large-scale production of Losartan and related ARBs.[1][5] The compound is also recognized as "Losartan EP Impurity A," highlighting its importance in the quality control of the final drug product.[6][7]

Chemical and Physical Properties

This compound is a white crystalline solid.[6][7] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 79047-41-9 | [6] |

| Molecular Formula | C₈H₁₃ClN₂O | [7] |

| Molecular Weight | 188.65 g/mol | [6] |

| Appearance | White Crystalline Solid | [6] |

| Solubility | Moderately soluble in polar solvents (methanol, ethanol, DMSO) | [7] |

| IUPAC Name | This compound | [1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the reduction of its corresponding aldehyde, 2-butyl-4-chloro-5-formylimidazole.[1][7] Several methods have been developed to achieve this transformation efficiently.

Synthesis from 2-butyl-4-chloro-5-formylimidazole

The most common and well-documented method is the reduction of 2-butyl-4-chloro-5-formylimidazole.[1][7]

Caption: Workflow for the synthesis of this compound.

-

Reaction Setup: Dissolve 2-butyl-4-chloro-5-formylimidazole in methanol or tetrahydrofuran (THF) and cool the solution to 0–5°C in an ice bath.[1][7]

-

Reduction: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4–6 hours.[7]

-

Workup: Carefully quench the reaction by adding ice water.[7]

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization to yield the final product.[7]

Quantitative Data for Synthesis Methods

| Parameter | NaBH₄ Reduction | Catalytic Hydrogenation |

| Reaction Time | 4–6 hours | 6–12 hours |

| Yield | 85–90% | 80–88% |

| Purity (HPLC) | >95% | >93% |

| Scalability | Lab to pilot scale | Requires H₂ infrastructure |

Data sourced from Benchchem.[7]

Role in Drug Development and Mechanism of Action

This compound serves as the foundational imidazole core for the synthesis of Losartan.[1] Losartan is an angiotensin II receptor blocker (ARB) that selectively antagonizes the AT1 receptor.[1]

The Renin-Angiotensin System (RAS) and Losartan's Mechanism of Action

The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II, the primary effector of this system, binds to AT1 receptors, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which increase blood pressure. Losartan, synthesized using the imidazole intermediate, competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking these effects and leading to a reduction in blood pressure.[1]

Caption: The Renin-Angiotensin System and the inhibitory action of Losartan.

While this compound itself is not pharmacologically active in the same manner as Losartan, its structural similarity suggests a potential, albeit weak, interaction with angiotensin II receptors.[1] However, its primary significance lies in its role as an indispensable precursor.

Broader Applications in Research

Beyond its use in Losartan synthesis, this versatile intermediate has been employed in the design and synthesis of other novel compounds. Researchers have utilized the 2-butyl-4-chloro-1H-imidazole framework to develop new derivatives with potential therapeutic activities, including angiotensin-converting enzyme (ACE) inhibitors.[1][8] This highlights the broader applicability of this chemical scaffold in cardiovascular drug discovery.[1]

Conclusion

This compound is a cornerstone intermediate in the synthesis of the blockbuster antihypertensive drug, Losartan. Its well-established synthetic routes, primarily through the reduction of its formyl precursor, provide an efficient pathway for its production. While its direct biological activity is not its primary feature, its structural contribution to the final drug product is indispensable. The ongoing exploration of its derivatives for other therapeutic applications underscores its continued importance in medicinal chemistry and drug development. This guide has provided a detailed overview of its discovery, synthesis, and pivotal role in the creation of a life-saving medication.

References

- 1. This compound|CAS 79047-41-9 [benchchem.com]

- 2. tsijournals.com [tsijournals.com]

- 3. US7345071B2 - Process for the synthesis of Losartan potassium - Google Patents [patents.google.com]

- 4. This compound|CAS 79047-41-9 [benchchem.com]

- 5. 2-Butyl-4-chloro-5-formylimidazole | 83857-96-9 [chemicalbook.com]

- 6. (2-BUTYL-5-CHLORO-1H-IMIDAZOL-4-YL)METHANOL | 79047-41-9 [chemicalbook.com]

- 7. This compound|CAS 79047-41-9 [benchchem.com]

- 8. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol is a key intermediate and a known impurity in the synthesis of the angiotensin II receptor antagonist, Losartan.[1][2][3] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this compound, in line with regulatory expectations. While specific quantitative data for this molecule is not extensively published, this document outlines the experimental protocols and data presentation formats necessary for its complete physicochemical profiling.

Chemical and Physical Properties

This compound is a white crystalline solid.[2] It is structurally a member of the imidazole class of compounds.[2][3] The presence of the butyl group imparts some lipophilicity, while the imidazole ring, with its potential for protonation, and the hydroxyl group suggest that pH will play a significant role in its aqueous solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃ClN₂O | [3][4][5] |

| Molecular Weight | 188.65 g/mol | [3] |

| Appearance | White Crystalline Solid | [2] |

| Melting Point | 147-151 °C | [3] |

| Boiling Point (Predicted) | 407.7 ± 30.0 °C | [3] |

| CAS Number | 79047-41-9 | [2][3][4][5] |

Solubility Profile

A comprehensive understanding of the solubility of this compound is critical for its handling during synthesis, purification, and for controlling its levels as an impurity. Qualitative data indicates that it is slightly soluble in acetone, DMSO, and methanol.[3] To establish a complete solubility profile, systematic studies in various solvents at different temperatures are required.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[6]

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, acetone, ethyl acetate, toluene, and relevant buffer solutions of varying pH)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV) for quantification

Procedure:

-

Add an excess amount of solid this compound to a series of stoppered flasks, each containing a known volume of the selected solvent or buffer. The presence of undissolved solid at the end of the experiment is crucial.[6]

-

Place the flasks in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C).

-

Agitate the flasks for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[7]

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw a sample from the supernatant and separate the solid phase, typically by centrifugation or filtration.

-

Dilute the clear supernatant appropriately and analyze the concentration of the dissolved compound using a validated HPLC-UV method.[6]

-

For aqueous solubility, verify the pH of the saturated solution at the end of the experiment.[6]

Table 2: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | |

| Water | 37 | |

| Methanol | 25 | |

| Ethanol | 25 | |

| Acetonitrile | 25 | |

| Acetone | 25 | |

| Ethyl Acetate | 25 | |

| Toluene | 25 | |

| DMSO | 25 |

pH-Dependent Solubility

For ionizable compounds, determining solubility as a function of pH is critical. The imidazole moiety in this compound can be protonated, influencing its aqueous solubility.

Experimental Protocol: The shake-flask method described above should be performed using a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[7]

Table 3: pH-Solubility Profile of this compound in Aqueous Buffers at 37 °C

| Buffer pH | Buffer Composition | Solubility (mg/mL) |

| 1.2 | 0.1 N HCl | |

| 4.5 | Acetate Buffer | |

| 6.8 | Phosphate Buffer | |

| 7.4 | Phosphate Buffer |

Stability Profile

Stability testing is essential to understand the chemical robustness of this compound and to identify potential degradation products. Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing and are crucial for developing stability-indicating analytical methods.[8][9]

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions and to support the development of a stability-indicating analytical method.

General Procedure: Prepare solutions of this compound (e.g., in a mixture of methanol and water) and subject them to the following stress conditions. A control sample, protected from stress, should be analyzed concurrently. The goal is to achieve partial degradation (e.g., 5-20%) to facilitate the separation and detection of degradation products.[9]

-

Acid Hydrolysis: Add 1N HCl and reflux for a specified time (e.g., 2 hours at 80°C). Neutralize the solution before analysis.

-

Base Hydrolysis: Add 1N NaOH and reflux for a specified time (e.g., 2 hours at 80°C). Neutralize the solution before analysis. The imidazole moiety may be susceptible to base-mediated autoxidation.[10]

-

Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep at room temperature or slightly elevated temperature for a set period.[10] Imidazole rings can be susceptible to oxidation.[10]

-

Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80°C) for an extended period.[8]

-

Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). The imidazole moiety has been shown to be sensitive to photodegradation in solution.[10]

Analysis: Analyze all stressed samples, along with a non-degraded control, using a suitable stability-indicating HPLC method. A photodiode array (PDA) detector is useful for assessing peak purity and detecting the emergence of new chromophores. Mass spectrometry (LC-MS) can be used to identify the mass of potential degradation products.[10]

Table 4: Summary of Forced Degradation Studies for this compound

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | No. of Degradants | Observations/Potential Products |

| Acid Hydrolysis | 1N HCl | |||||

| Base Hydrolysis | 1N NaOH | Potential for autoxidation | ||||

| Oxidation | 3% H₂O₂ | Oxidation of imidazole ring or hydroxymethyl group | ||||

| Thermal (Solid) | Dry Heat | |||||

| Thermal (Solution) | Dry Heat | |||||

| Photolytic | ICH Q1B | Potential for photodegradation |

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated. The imidazole ring is susceptible to oxidation, and the hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid.[1] The chlorine atom could also be subject to substitution reactions under certain conditions.[1]

Caption: Postulated degradation pathways for this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for both solubility assessment and stability studies of imidazole-containing compounds.[6][11]

Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, impurities, and excipients.

Workflow for Method Development:

Caption: Workflow for developing a stability-indicating HPLC method.

Typical Chromatographic Conditions:

-

Column: Reversed-phase, such as a C8 or C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection, with the wavelength selected based on the UV spectrum of the analyte. A photodiode array (PDA) detector is highly recommended.

-

Column Temperature: Controlled, typically between 25-40 °C.

Conclusion

This technical guide outlines the necessary framework for a comprehensive evaluation of the solubility and stability of this compound. By following the detailed experimental protocols for solubility determination and forced degradation studies, researchers and drug development professionals can generate the critical data needed for process control, formulation development, and regulatory submissions. The provided tables and diagrams serve as a template for the systematic collection and presentation of this essential physicochemical data.

References

- 1. This compound|CAS 79047-41-9 [benchchem.com]

- 2. (2-BUTYL-5-CHLORO-1H-IMIDAZOL-4-YL)METHANOL | 79047-41-9 [chemicalbook.com]

- 3. (2-BUTYL-5-CHLORO-1H-IMIDAZOL-4-YL)METHANOL CAS#: 79047-41-9 [m.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. | Advent [adventchembio.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. who.int [who.int]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. ijrpp.com [ijrpp.com]

- 10. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-butyl-4-chloro-1H-imidazol-5-yl)methanol: Synthesis, Properties, and Application in Losartan Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol is a critical chemical intermediate, primarily recognized for its essential role in the synthesis of Losartan, a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension. This technical guide provides a comprehensive overview of its chemical identity, including its IUPAC name and extensive list of synonyms. Detailed experimental protocols for its synthesis via the reduction of 2-butyl-4-chloro-5-formylimidazole are presented, alongside a summary of its physicochemical and spectroscopic properties. Furthermore, this document illustrates the compound's position within the broader manufacturing pathway of Losartan, offering valuable insights for researchers and professionals engaged in pharmaceutical development and process chemistry.

Chemical Identity and Nomenclature

The compound with the chemical formula C₈H₁₃ClN₂O is a substituted imidazole derivative. While the naming can vary based on the locant assignment of the substituents on the imidazole ring, the most commonly accepted IUPAC name is (2-butyl-5-chloro-1H-imidazol-4-yl)methanol . However, it is also frequently referred to as This compound . For clarity and consistency, this guide will utilize the latter nomenclature.

This compound is widely known in the pharmaceutical industry by several synonyms, often related to its role as a precursor or impurity in the synthesis of Losartan.

| Synonym | Reference/Context |

| 2-Butyl-4-chloro-5-hydroxymethylimidazole | Common chemical name |

| 2-Butyl-5-chloro-1H-imidazole-4-methanol | Alternative chemical name |

| Losartan EP Impurity A | European Pharmacopoeia designation for a Losartan impurity[1][2] |

| (2-Butyl-5-chloro-1H-imidazol-4-yl)methanol | IUPAC Name[1] |

| 2-n-Butyl-4-chloro-5-hydroxymethylimidazole | Common chemical name |

| 1H-Imidazole-4-methanol, 2-butyl-5-chloro- | Chemical Abstracts Service (CAS) indexed name |

| 2-butyl-4-chloro-1H-imidazole-5-methanol | Alternative chemical name |

| 2-Butyl-5-chloroimidazole-4-methanol | Alternative chemical name[1] |

| 2-Butyl-4-chloro-5-(hydroxymethyl)imidazole | Alternative chemical name |

| 2-Butyl-5-chloro-4-hydroxymethylimidazole | Alternative chemical name |

Physicochemical and Spectroscopic Properties

This compound is typically a white crystalline solid.[1] A summary of its key physical and chemical properties is provided below.

| Property | Value |

| Molecular Formula | C₈H₁₃ClN₂O |

| Molecular Weight | 188.65 g/mol [3] |

| CAS Number | 79047-41-9[1][3] |

| Melting Point | 147-151 °C[4] |

| Appearance | White Crystalline Solid[1] |

| Purity (Typical) | ≥98% (HPLC) |

Spectroscopic Data:

| Technique | Observed Signals for this compound framework |

| ¹H NMR | Signals for the butyl group protons are expected around δ 0.87 (t, 3H, CH₃), δ 1.2-1.3 (m, 2H, CH₂), and δ 1.5-1.6 (m, 2H, CH₂). The methylene protons of the hydroxymethyl group would likely appear as a singlet around δ 4.3-4.5. The N-H proton of the imidazole ring would be a broad singlet, and its chemical shift would be solvent-dependent.[2][5] |

| ¹³C NMR | The carbons of the imidazole ring are expected to have signals around δ 123, 147, and 148 ppm. The butyl group carbons would appear in the aliphatic region (δ 14-30 ppm). The carbon of the hydroxymethyl group is anticipated to be around δ 50-60 ppm.[5] |

| FTIR (cm⁻¹) | Characteristic bands would include a broad O-H stretch around 3200-3400 cm⁻¹, C-H stretches (aliphatic and aromatic) around 2800-3100 cm⁻¹, C=N and C=C stretches of the imidazole ring in the 1500-1680 cm⁻¹ region, and a C-Cl stretch, typically observed around 600-800 cm⁻¹.[5] |

Experimental Protocols for Synthesis

The most common and industrially relevant method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-butyl-4-chloro-5-formylimidazole. Two primary reduction methods are detailed below.

Synthesis via Catalytic Hydrogenation

This method employs hydrogen gas and a metal catalyst, typically palladium on carbon, for the reduction.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: In a suitable autoclave, charge 50 g (0.27 mol) of 2-butyl-4-chloro-5-formylimidazole and 500 ml of methanol.

-

Addition of Base and Catalyst: Add 32 g of triethylamine to the mixture, followed by 2.5 g of 10% palladium on carbon catalyst.[6]

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to 4-5 kg/cm ² and maintain the temperature at 20-25 °C.[6]

-

Reaction Monitoring: Stir the reaction mixture for 8-10 hours, monitoring the progress by thin-layer chromatography (TLC).[6]

-

Work-up: Upon completion, depressurize the autoclave and remove the reaction mixture.

-

Solvent Removal: Concentrate the mixture under reduced pressure at a temperature below 50 °C to remove the methanol.[6]

-

Aqueous Wash and pH Adjustment: Add 250 ml of deionized water to the residue and cool to 25-30 °C. Adjust the pH to 1.2 using diluted hydrochloric acid.[6]

-

Isolation and Purification: The product can be further purified by recrystallization from a suitable solvent system.

Synthesis via Sodium Borohydride Reduction

This method utilizes a chemical reducing agent, sodium borohydride, which is often preferred for its milder reaction conditions.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: Dissolve 2-butyl-4-chloro-5-formylimidazole in methanol or tetrahydrofuran (THF) in a reaction vessel equipped with a stirrer and cooling bath.

-

Cooling: Cool the solution to 0-5 °C.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise to the cooled solution while maintaining the temperature.

-

Reaction: Allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of ice water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization to yield the final product.

Role in Losartan Synthesis

This compound is a pivotal building block in the convergent synthesis of Losartan. It serves as the source of the substituted imidazole core of the final drug molecule. The synthesis typically involves the alkylation of the imidazole nitrogen with a substituted biphenylmethyl group, which contains the tetrazole moiety (or a precursor to it).

In this pathway, the hydroxyl group of this compound is typically protected before the alkylation step. The subsequent deprotection of both the hydroxyl and the trityl group on the tetrazole ring yields the final active pharmaceutical ingredient, Losartan.

Conclusion

This compound is a compound of significant industrial importance in the pharmaceutical sector. A thorough understanding of its nomenclature, properties, and synthetic methodologies is crucial for process optimization, impurity profiling, and the development of novel therapeutic agents. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and professionals working in the field of medicinal chemistry and drug manufacturing.

References

- 1. (2-BUTYL-5-CHLORO-1H-IMIDAZOL-4-YL)METHANOL | 79047-41-9 [chemicalbook.com]

- 2. tsijournals.com [tsijournals.com]

- 3. | Advent [adventchembio.com]

- 4. (2-BUTYL-5-CHLORO-1H-IMIDAZOL-4-YL)METHANOL | CAS: 79047-41-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]

The Pivotal Role of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Applications and Synthetic Utility of (2-butyl-4-chloro-1H-imidazol-5-yl)methanol.

Introduction

This compound is a critical heterocyclic building block in medicinal chemistry, primarily recognized for its indispensable role as a key intermediate in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs widely prescribed for the management of hypertension. Its imidazole core is the fundamental scaffold that allows for the development of potent antagonists for the angiotensin II type 1 (AT1) receptor. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile compound, with a focus on its utility in the development of cardiovascular therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry. The following table summarizes its key properties.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃ClN₂O | [1][2] |

| Molecular Weight | 188.65 g/mol | [1][2] |

| Appearance | White Crystalline Solid | [3][4] |

| Melting Point | 147-151 °C | [3][4] |

| Boiling Point (Predicted) | 407.7 ± 30.0 °C | [4] |

| CAS Number | 79047-41-9 | [1][2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-butyl-1H-imidazole. The first step involves the formylation of the imidazole ring to produce the key intermediate, 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde. This is followed by a selective reduction of the aldehyde to the corresponding alcohol.

Experimental Protocol: Synthesis of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

A common method for the synthesis of the aldehyde intermediate is the Vilsmeier-Haack reaction.

Materials:

-

2-butyl-1H-imidazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Sodium hydroxide (NaOH) solution (30%)

-

Deionized water

-

Filter aid (e.g., Celite)

Procedure:

-

To a solution of 2-butyl-1H-imidazole in toluene, add phosphorus oxychloride (2.08 mol) dropwise over 60 minutes, maintaining the temperature below 25 °C.

-

Subsequently, add N,N-dimethylformamide (2.05 mol) to the reaction mixture over a period of 2 hours.

-

Heat the reaction mixture to 100 °C and stir for 2 hours.

-

After cooling to 30 °C, quench the reaction by carefully adding it to chilled deionized water.

-

Add a filter aid and adjust the pH to 1.2 with a 30% aqueous sodium hydroxide solution.

-

Filter the mixture and separate the organic layer.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde.

Experimental Protocol: Reduction to this compound

The reduction of the aldehyde to the primary alcohol can be efficiently carried out using sodium borohydride.

Materials:

-

2-butyl-4-chloro-1H-imidazole-5-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Cold water

-

Ethyl acetate

Procedure:

-

Dissolve 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (1.0 equiv) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (0.1 mmol) portion-wise to the cooled solution.

-

Stir the reaction mixture at room temperature for approximately 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, precipitate the solid product by adding cold water.

-

Filter the precipitate, wash with cold water and toluene, and recrystallize from ethyl acetate to obtain pure this compound.

Application in the Synthesis of Losartan

This compound is a cornerstone in the convergent synthesis of Losartan. The synthetic strategy involves the alkylation of the imidazole nitrogen with a protected biphenylmethyl bromide derivative, followed by deprotection of the tetrazole group.

Experimental Workflow for Losartan Synthesis

Caption: Synthetic workflow for Losartan.

Experimental Protocol: Synthesis of Trityl Losartan

This step involves the coupling of this compound with the protected biphenylmethyl bromide.

Materials:

-

This compound

-

5-(4’-(bromomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole

-

Sodium methoxide (NaOMe)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound in DMF, add sodium methoxide as a base.

-

Add a solution of 5-(4’-(bromomethyl)-[1,1’-biphenyl]-2-yl)-2-trityl-2H-tetrazole in DMF to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

The reaction mixture containing Trityl Losartan is then carried forward to the deprotection step. A patent describes that this coupling reaction can result in a mixture of regioisomers which may require separation by column chromatography.[5]

Experimental Protocol: Deprotection to Losartan

The final step is the removal of the trityl protecting group from the tetrazole ring.

Materials:

-

Trityl Losartan solution from the previous step

-

Hydrochloric acid (HCl) (e.g., 12% aqueous solution)

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) (e.g., 30% solution)

-

Toluene

-

Ethyl acetate

Procedure:

-

To the Trityl Losartan solution, add THF and 12% aqueous HCl.

-

Stir the mixture for approximately 12 hours.

-

Raise the pH of the reaction mixture to 12.5 with 30% NaOH.

-

Distill off the THF.

-

Extract the aqueous phase with toluene to remove the triphenylmethanol byproduct.

-

Add ethyl acetate to the aqueous phase and adjust the pH to 3.8 with HCl to precipitate Losartan.

-

Filter the solid, wash with a suitable solvent, and dry to obtain pure Losartan. An 83% yield for this deprotection and precipitation step has been reported.[5]

Quantitative Data Summary

The following table summarizes the reported yields and purity for the key synthetic steps.

| Step | Product | Yield (%) | Purity (%) | Reference |

| Synthesis of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde | 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde | 69 (overall) | - | [1] |

| Alkylation and Reduction to Cyano Alcohol | 1-((2'-cyanobiphenyl-4-yl)methyl)-2-butyl-4-chloro-1H-imidazole-5-methanol | 83 | >98 | |

| Tetrazole Formation from Cyano Alcohol | Losartan | - | >99 | |

| Deprotection of Trityl Losartan | Losartan | 83 | - | [5] |

| Overall Yield (from Trityl Losartan) | Losartan Potassium | 87 | 99.79 |

Mechanism of Action and Signaling Pathway

Losartan, synthesized from this compound, exerts its therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptor. Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in blood pressure regulation.

Angiotensin II Receptor Signaling Pathway

Caption: Angiotensin II Receptor Signaling.

By blocking the AT1 receptor, Losartan prevents the downstream signaling cascade initiated by angiotensin II. This includes the inhibition of Gq/11 protein activation, which in turn prevents the activation of phospholipase C (PLC). Consequently, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG) is blocked. This leads to the inhibition of intracellular calcium release and protein kinase C (PKC) activation, ultimately resulting in vasodilation and a reduction in blood pressure.

Conclusion

This compound is a fundamentally important building block in pharmaceutical synthesis, particularly for the production of the widely used antihypertensive drug, Losartan. Its synthesis from readily available starting materials and its strategic role in the construction of the final drug molecule highlight its significance. The detailed protocols and understanding of the associated signaling pathways provided in this guide are intended to support researchers and drug development professionals in the efficient and effective utilization of this key intermediate in the ongoing efforts to combat cardiovascular disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. moodle2.units.it [moodle2.units.it]

- 5. US7915425B2 - Process for the preparation of losartan - Google Patents [patents.google.com]

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol: A Technical Guide to Unveiling its Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-butyl-4-chloro-1H-imidazol-5-yl)methanol is a well-established chemical intermediate in the synthesis of Losartan, a potent and widely prescribed angiotensin II receptor blocker (ARB).[1] While its primary role has been as a precursor molecule, its structural similarity to Losartan suggests a potential for inherent biological activity, particularly as an antagonist of the angiotensin II type 1 (AT1) receptor.[1] This technical guide provides a comprehensive framework for investigating the potential biological activity of this compound. It outlines detailed experimental protocols for in vitro receptor binding assays and in vivo antihypertensive studies, presents a clear structure for data analysis and reporting, and utilizes visualizations to illustrate key pathways and workflows. This document is intended to serve as a foundational resource for researchers seeking to explore the pharmacological profile of this intriguing imidazole derivative.

Introduction

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, the primary effector of this system, exerts its physiological effects by binding to the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and cellular growth. Consequently, antagonism of the AT1 receptor is a cornerstone of modern antihypertensive therapy.

This compound shares the core 2-butyl-4-chloro-1H-imidazole scaffold with Losartan, a potent ARB.[1] While the final Losartan molecule incorporates a biphenyl tetrazole moiety, the fundamental imidazole structure is crucial for its interaction with the AT1 receptor.[1] This structural relationship provides a strong rationale for investigating the intrinsic biological activity of this compound. This guide details the necessary experimental procedures to elucidate its potential as an AT1 receptor antagonist and an antihypertensive agent.

Potential Mechanism of Action: Angiotensin II Receptor Blockade

The hypothesized mechanism of action for this compound is the competitive antagonism of the angiotensin II type 1 (AT1) receptor. By binding to the AT1 receptor, it would prevent the binding of angiotensin II, thereby inhibiting downstream signaling pathways that lead to vasoconstriction and increased blood pressure.

Experimental Protocols

In Vitro Angiotensin II Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound for the angiotensin II type 1 (AT1) receptor. A competitive radioligand binding assay is a standard method for this purpose.

3.1.1. Materials and Reagents

-

Test Compound: this compound

-

Radioligand: [125I]-Sar1,Ile8-Angiotensin II

-

Reference Compound: Losartan

-

Membrane Preparation: Rat liver or adrenal cortical membranes, or cell lines overexpressing the human AT1 receptor.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Scintillation Cocktail

-

96-well filter plates

-

Scintillation counter

3.1.2. Experimental Procedure

-

Membrane Preparation: Prepare a crude membrane fraction from rat liver or a suitable cell line expressing the AT1 receptor.[2]

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Assay buffer, membrane preparation, and [125I]-Sar1,Ile8-Angiotensin II.

-

Non-specific Binding: Assay buffer, membrane preparation, [125I]-Sar1,Ile8-Angiotensin II, and a high concentration of unlabeled Losartan (e.g., 10 µM).

-

Competitive Binding: Assay buffer, membrane preparation, [125I]-Sar1,Ile8-Angiotensin II, and serial dilutions of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

3.1.3. Data Analysis

The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competitive binding data. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Antihypertensive Activity

This protocol describes the evaluation of the antihypertensive effects of this compound in a well-established animal model of hypertension, the Spontaneously Hypertensive Rat (SHR).

3.2.1. Animal Model

-

Species: Rat

-

Strain: Spontaneously Hypertensive Rat (SHR)

-

Control Strain: Wistar-Kyoto (WKY) rats (as normotensive controls)

-

Age: 12-16 weeks

-

Sex: Male

3.2.2. Experimental Design

-

Acclimatization: Acclimatize the animals to the housing conditions for at least one week.

-

Grouping: Randomly divide the SHR into the following groups (n=6-8 per group):

-

Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)

-

Group 2: this compound (Dose 1)

-

Group 3: this compound (Dose 2)

-

Group 4: this compound (Dose 3)

-

Group 5: Positive control (e.g., Losartan)

-

-

Drug Administration: Administer the test compound, positive control, or vehicle orally once daily for a specified period (e.g., 4 weeks).

-

Blood Pressure Measurement: Measure systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) using the tail-cuff method at baseline and at regular intervals throughout the study (e.g., weekly).[3] On measurement days, take readings at various time points post-dosing (e.g., 2, 4, 6, and 24 hours) to assess the duration of action.

3.2.3. Data Analysis

Data should be expressed as mean ± SEM. Statistical significance between the treated groups and the vehicle control group can be determined using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test). A p-value of <0.05 is generally considered statistically significant.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Angiotensin II Receptor Binding Affinity

| Compound | IC50 (µM) | Ki (µM) |

| This compound | TBD | TBD |

| Losartan (Reference) | TBD | TBD |

| S-8307 (Reference)* | 40 | - |

* S-8307 is 2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid, sodium salt.[4]

Table 2: Effect on Systolic Blood Pressure in Spontaneously Hypertensive Rats

| Treatment Group | Baseline SBP (mmHg) | Week 1 SBP (mmHg) | Week 2 SBP (mmHg) | Week 3 SBP (mmHg) | Week 4 SBP (mmHg) |

| Vehicle Control | TBD | TBD | TBD | TBD | TBD |

| This compound (Dose 1) | TBD | TBD | TBD | TBD | TBD |

| This compound (Dose 2) | TBD | TBD | TBD | TBD | TBD |

| This compound (Dose 3) | TBD | TBD | TBD | TBD | TBD |

| Losartan (Positive Control) | TBD | TBD | TBD | TBD | TBD |

TBD: To be determined through experimentation.

Conclusion

While this compound has historically been viewed as a synthetic intermediate, its structural relationship to Losartan warrants a thorough investigation into its own potential biological activities. The experimental framework provided in this guide offers a systematic approach to characterizing its affinity for the angiotensin II type 1 receptor and its in vivo antihypertensive efficacy. The successful execution of these studies could potentially unveil a new pharmacological agent for the management of hypertension and other cardiovascular diseases, or at the very least, provide valuable structure-activity relationship insights for the design of novel ARBs.

References

- 1. This compound|CAS 79047-41-9 [benchchem.com]

- 2. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Nonpeptide angiotensin II receptor antagonists. I. Pharmacological characterization of 2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid, sodium salt (S-8307) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Role of Trityl Chloride in the Synthesis of Losartan, an Angiotensin II Receptor Antagonist

Abstract

This document provides a detailed overview of the use of trityl chloride in the synthesis of Losartan, a widely used antihypertensive drug. While the reaction of trityl chloride with (2-butyl-4-chloro-1H-imidazol-5-yl)methanol itself is not a primary step, trityl chloride is crucial for protecting a key intermediate in the convergent synthesis of Losartan. These notes clarify the role of the trityl protecting group, provide detailed experimental protocols for its introduction and removal, and illustrate the relevant biological signaling pathway.

Introduction: The Role of Trityl Chloride in Losartan Synthesis

Losartan is a potent and selective angiotensin II receptor antagonist used in the treatment of hypertension. Its synthesis often employs a convergent approach, where two complex molecular fragments are prepared separately and then joined together in a final step.

Trityl chloride is employed to introduce a trityl (triphenylmethyl) protecting group. In the synthesis of Losartan, the trityl group is not used to protect this compound. Instead, it is used to protect the tetrazole ring of 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazole. This protection is essential to prevent side reactions during the subsequent coupling with the imidazole derivative.